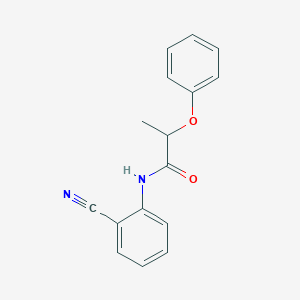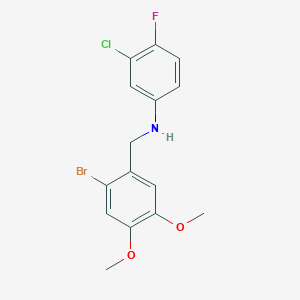
N-(2-cyanophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-phenoxypropanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPP is a white crystalline compound that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
CPP works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, CPP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It is a cost-effective and efficient method for the synthesis of CPP, making it readily available for use in experiments. CPP has also been shown to have a range of potential applications, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to the use of CPP in lab experiments. The effects of CPP may vary depending on the concentration used, and there may be potential side effects that need to be considered.
Orientations Futures
There are several future directions for the study of CPP. One direction is to investigate the potential applications of CPP in the treatment of various diseases such as epilepsy, chronic pain, and inflammation. Another direction is to investigate the potential side effects of CPP and to develop strategies to minimize these side effects. Additionally, further studies are needed to determine the optimal concentration of CPP for use in lab experiments and to investigate the potential interactions of CPP with other compounds.
Méthodes De Synthèse
CPP can be synthesized through the reaction of 2-bromoacetophenone and phenoxyacetonitrile in the presence of a base such as potassium carbonate. The reaction yields CPP in a good yield and purity, making it a cost-effective and efficient method for the synthesis of CPP.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(20-14-8-3-2-4-9-14)16(19)18-15-10-6-5-7-13(15)11-17/h2-10,12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDNBULPEWJWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C#N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)

![(1S,9S)-11-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6046075.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)
![1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B6046138.png)
![diethyl {amino[2-(3,4-dimethoxybenzylidene)hydrazino]methylene}malonate](/img/structure/B6046143.png)